(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-6-25(7-2)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(14-20(27)31-5)19-13-15(3)12-16(4)21(19)32-23/h8-13H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQVLANJXCWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the biosynthesis of fatty acids.
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with notable potential in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 358.47 g/mol
- CAS Number : 1321661-38-4
The compound features a benzo[d]thiazole moiety, which is often associated with various biological activities. The presence of the N,N-diethylsulfamoyl group enhances its potential interactions with biological systems.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluating various thiazole derivatives found that certain compounds demonstrated substantial inhibition of inflammation and pain in experimental models. For instance, compounds derived from benzothiazoles were shown to provide up to 27.2% protection against carrageenan-induced edema in rats .
Antibacterial Activity
Benzothiazole derivatives are also recognized for their antibacterial properties. In comparative studies, several synthesized compounds exhibited notable antibacterial effects against common pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The compound 5d from a related series demonstrated maximum antibacterial activity with inhibition zones measuring up to 28 mm against these strains .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory pathway. This aligns with findings from related compounds that showed efficacy as COX inhibitors .
Case Studies and Experimental Findings
- Study on Anti-inflammatory Activity :
- Antibacterial Screening :
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]thiazole Family
Key analogues include compounds from and , which share the benzo[d]thiazole core but differ in substituents:
*Calculated based on molecular formula.
Key Observations:
Ester vs. Amide Linkages : The methyl acetate group in the target compound may confer higher metabolic stability compared to amide-containing analogues (e.g., compound 8 ).
Steric Effects : The 5,7-dimethyl substitution on the benzo[d]thiazole ring likely increases steric hindrance compared to 5,6-dimethyl or unsubstituted analogues, affecting binding kinetics .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target compound’s IR spectrum is expected to show C=O stretches at ~1700 cm⁻¹ (ester) and ~1600 cm⁻¹ (benzoyl), aligning with analogues like 8b (1715 cm⁻¹ for ester) .
- The C=N stretch (~1610 cm⁻¹) would resemble compound 6 (1606 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR : The diethylsulfamoyl group would produce a quartet (CH₂) at ~1.1–1.3 ppm and triplet (CH₃) at ~3.3–3.5 ppm, distinct from sulfamoylphenyl singlets in compound 8 .
Q & A
Q. Basic
- ¹H/¹³C NMR : Prioritize signals for the imino group (δ 8.5–9.5 ppm for NH in DMSO-d₆) and diethylsulfamoyl protons (δ 1.1–1.3 ppm for CH₃) .
- IR spectroscopy : Confirm C=O stretches (1700–1750 cm⁻¹ for ester and benzoyl groups) and N-H bends (3300–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfamoyl and thiazole moieties .
Reference : and detail NMR/IR markers for imino-thiazole derivatives.
How to resolve contradictions between theoretical and experimental NMR data?
Q. Advanced
- Tautomer analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism affecting chemical shifts) .
- X-ray crystallography : Resolve ambiguities by comparing experimental crystal structures with DFT-predicted geometries .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts on shifts .
Reference : demonstrates crystallographic validation of imino-thiazole configurations.
What role does the benzo[d]thiazole moiety play in reactivity?
Basic
The benzo[d]thiazole core:
- Enhances π-stacking in medicinal applications (e.g., antimicrobial or kinase inhibition) .
- Stabilizes the imino tautomer via conjugation, critical for Z-configuration retention .
- Acts as a directing group in electrophilic substitutions due to sulfur’s electron-withdrawing effect .
Reference : and discuss benzothiazole roles in bioactive compound design.
How can computational methods predict stability and tautomerism?
Q. Advanced
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare Z/E isomer stability .
- MD simulations : Model solvation effects (e.g., in water/DMSO) to predict tautomer populations .
- NMR chemical shift prediction : Use software (e.g., ACD/Labs or Gaussian) to validate experimental vs. computed shifts for ambiguous protons .
Reference : and imply computational integration via crystallographic and spectroscopic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
